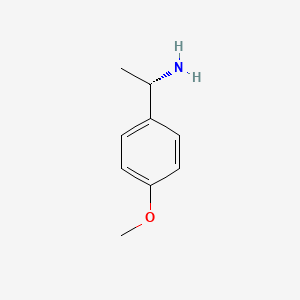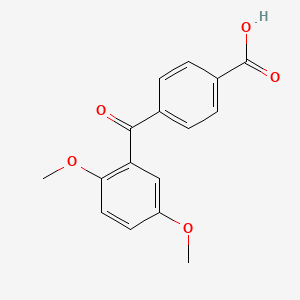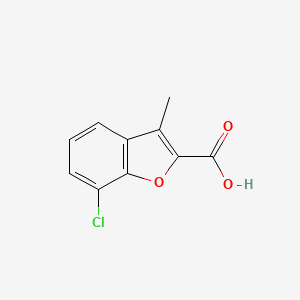
Ácido 7-cloro-3-metil-benzofurano-2-carboxílico
Descripción general
Descripción
7-chloro-3-methyl-benzofuran-2-carboxylic Acid is a benzofuran derivative . It has a molecular weight of 210.62 and its IUPAC name is 7-chloro-3-methyl-1-benzofuran-2-carboxylic acid .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Other strategies include the dehydrative cyclization of ortho-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of 7-chloro-3-methyl-benzofuran-2-carboxylic Acid can be represented by the InChI code: 1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) .Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
7-chloro-3-methyl-benzofuran-2-carboxylic Acid is a powder at room temperature . It has a melting point of 238-240°C .Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica del “Ácido 7-cloro-3-metil-benzofurano-2-carboxílico”, también conocido como “Ácido 7-cloro-3-metil-1-benzofurano-2-carboxílico”. Sin embargo, los detalles específicos de seis a ocho aplicaciones únicas no están disponibles fácilmente en los resultados de la búsqueda. A continuación, se presentan algunas aplicaciones generales de los derivados de benzofurano que pueden relacionarse con su compuesto de interés:
Actividad Anticancerígena
Los derivados de benzofurano han mostrado efectos significativos de inhibición del crecimiento celular en varios tipos de células cancerosas, lo que indica un uso potencial en la terapia del cáncer .
Actividad Antibacteriana
Los sustituyentes con halógenos en los núcleos de benzofurano han mostrado una potente actividad antibacteriana, lo que sugiere una aplicación en el desarrollo de nuevos agentes antimicrobianos .
Síntesis de Productos Naturales
Los anillos de benzofurano están presentes en muchos productos naturales, y su síntesis implica reacciones químicas complejas, que pueden incluir derivados como el this compound .
Aplicaciones Farmacéuticas
Algunos compuestos de benzofurano son reconocidos por sus amplias aplicaciones farmacéuticas, que incluyen tratamientos para enfermedades cardiovasculares y trastornos de la piel .
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a significant impact on cellular function.
Análisis Bioquímico
Biochemical Properties
7-Chloro-3-methyl-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, impacting cellular processes .
Cellular Effects
The effects of 7-chloro-3-methyl-benzofuran-2-carboxylic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to altered cellular functions. Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 7-chloro-3-methyl-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-3-methyl-benzofuran-2-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 7-chloro-3-methyl-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
7-Chloro-3-methyl-benzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Detailed studies on its metabolic interactions are essential for understanding its biochemical properties .
Transport and Distribution
The transport and distribution of 7-chloro-3-methyl-benzofuran-2-carboxylic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments, impacting its overall biological activity .
Subcellular Localization
The subcellular localization of 7-chloro-3-methyl-benzofuran-2-carboxylic acid plays a vital role in its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity, as different cellular environments may influence its interactions with biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Propiedades
IUPAC Name |
7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWYZUBCAKLCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367946 | |
| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32565-18-7 | |
| Record name | 7-Chloro-3-methyl-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32565-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



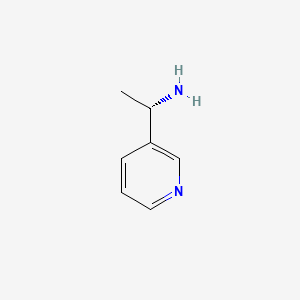




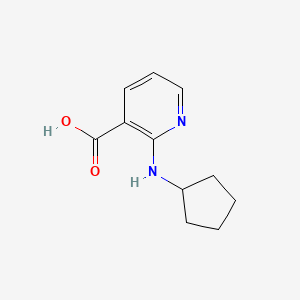
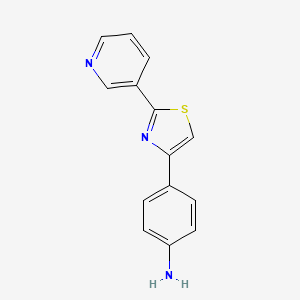
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)

![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
